molecular formula C11H15FN2 B13013963 3-Fluoro-4-(piperidin-4-yl)aniline

3-Fluoro-4-(piperidin-4-yl)aniline

Cat. No.: B13013963
M. Wt: 194.25 g/mol
InChI Key: ODASKNUQNXSJQJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperidin-4-yl)aniline is an organic compound characterized by the presence of a fluorine atom at the third position and a piperidin-4-yl group at the fourth position on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperidin-4-yl)aniline typically involves the following steps:

    Nitration and Reduction: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline. This intermediate is then reduced to 3-fluoro-4-aminophenylamine.

    Piperidine Substitution: The 3-fluoro-4-aminophenylamine is reacted with piperidine under suitable conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperidin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

3-Fluoro-4-(piperidin-4-yl)aniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Fluoro-4-(piperidin-4-yl)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the piperidin-4-yl group provides structural stability. These interactions can modulate biological pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(piperidin-1-yl)aniline
  • 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Uniqueness

Compared to similar compounds, 3-Fluoro-4-(piperidin-4-yl)aniline offers a unique combination of structural features that enhance its reactivity and binding properties

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in scientific research

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

3-fluoro-4-piperidin-4-ylaniline

InChI

InChI=1S/C11H15FN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6,13H2

InChI Key

ODASKNUQNXSJQJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)N)F

Origin of Product

United States

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